Lipophilicity and Hydrogen-Bonding Capacity Differentiate CAS 1021081-37-7 from the N3-Benzyl Analog
The target compound (CAS 1021081-37-7, N3-unsubstituted) exhibits an XLogP3 of 1.6 and two hydrogen bond donors (HBD = 2), compared with XLogP3 = 3.3 and HBD = 1 for the closest cataloged analog, 3-benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021081-41-3) [1][2]. The MW difference is 90.1 g/mol (365.45 vs. 455.6 g/mol). These differences place the target compound in a substantially more polar, lower-MW region of chemical space, which is associated with improved aqueous solubility and reduced non-specific protein binding — properties critical for biochemical assay performance [3].
| Evidence Dimension | Physicochemical property comparison: lipophilicity, hydrogen bond donor count, molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBD = 2; MW = 365.45 g/mol (CAS 1021081-37-7) |
| Comparator Or Baseline | XLogP3 = 3.3; HBD = 1; MW = 455.6 g/mol (CAS 1021081-41-3, 3-benzyl analog) |
| Quantified Difference | ΔXLogP3 = −1.7 log units; ΔHBD = +1; ΔMW = −90.1 g/mol (−19.8%) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm v3.0, Cactvs v3.4.8.24) |
Why This Matters
A 1.7-log-unit lower XLogP3 and an additional hydrogen bond donor predict measurably superior aqueous solubility and reduced non-specific binding, which directly impacts compound handling, assay reproducibility, and hit confirmation workflows in early-stage screening.
- [1] PubChem Compound Summary for CID 41783784, 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. National Library of Medicine, NCBI. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 42109547, 3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. National Library of Medicine, NCBI. Accessed May 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
